The synthesis of 2'-C-methyl-5-fluorouridine involves several key steps that utilize various chemical reactions. The process typically begins with the chiral building block 2-methyl-D-ribono-1,4-lactone. The synthesis can be outlined as follows:
The molecular structure of 2'-C-methyl-5-fluorouridine can be described using its chemical formula . The compound consists of:
The structure can be represented as follows:
2'-C-methyl-5-fluorouridine undergoes various chemical reactions typical for nucleoside analogs, including:
These reactions are crucial for modifying the compound for enhanced activity against specific viruses or for improving pharmacokinetic properties .
The mechanism of action for 2'-C-methyl-5-fluorouridine primarily involves its incorporation into viral RNA during replication. Once incorporated, it acts as a chain terminator due to the presence of the fluorine atom, which prevents further elongation of the RNA strand. This effectively halts viral replication.
In studies involving hepatitis C virus models, it has been shown that this compound competitively inhibits the RNA-dependent RNA polymerase enzyme, thereby reducing viral load significantly .
Relevant analyses have indicated that proper storage conditions (e.g., refrigeration) can prolong its shelf life significantly .
2'-C-methyl-5-fluorouridine has several scientific applications:
The strategic incorporation of 2′-C-methyl modifications into nucleoside scaffolds emerged as a transformative approach in antiviral drug discovery during the early 2000s. This structural innovation originated from fundamental studies demonstrating that 2′-C-methyl-ribonucleosides could function as potent chain terminators for RNA-dependent RNA polymerases (RdRps). The 2′-C-methyl group induces a steric clash within the polymerase active site, preventing the addition of subsequent nucleotides following incorporation of the analog triphosphate into the growing RNA chain [8]. This mechanism was first documented for Escherichia coli RNA polymerase, where 2′-C-methyl-UTP effectively terminated transcription [8].
Merck researchers pioneered the application of this concept against hepatitis C virus (HCV) by demonstrating that 2′-C-methyl-cytidine exhibited potent inhibition of bovine viral diarrhea virus (BVDV), a surrogate model for HCV. The compound achieved selective inhibition through preferential recognition by the viral RdRp over host polymerases, exploiting subtle structural differences in the nucleotide-binding pocket [8]. Despite promising in vitro activity, the clinical translation of early 2′-C-methyl nucleosides faced significant pharmacokinetic hurdles. 2′-C-methyl-cytidine displayed insufficient oral bioavailability, prompting the development of prodrug strategies. Valopicitabine (NM283), a 3′-valine ester prodrug of 2′-C-methyl-cytidine, emerged as the first orally bioavailable 2′-C-methyl nucleoside to enter clinical trials for HCV. While it demonstrated antiviral activity in chimpanzees and humans, development was halted due to dose-limiting gastrointestinal toxicity [6] [8].
This setback spurred further structural refinement. Researchers discovered that introducing a 2′-α-fluoro substituent adjacent to the 2′-β-methyl group (yielding 2′-fluoro-2′-C-methyl-cytidine, PSI-6130) significantly enhanced potency against HCV replicons. The fluorine atom modulated the sugar pucker conformation, optimizing the geometry for efficient phosphorylation and incorporation by NS5B [8]. Crucially, intracellular metabolism revealed that PSI-6130 underwent deamination to its uridine counterpart (RO2433, 2′-fluoro-2′-C-methyl-uridine), which was equally potent as a chain terminator. This dual-active metabolite profile underpinned the development of sofosbuvir (PSI-7977), the phosphoramidate prodrug of 2′-fluoro-2′-C-methyl-uridine monophosphate, which achieved remarkable clinical success and FDA approval in 2013 [8]. The 2′-C-methyl motif proved critical for pan-genotypic activity and a high barrier to resistance, with the S282T mutation conferring only modest resistance compared to other nucleoside classes [6] [8].
Table 1: Key 2′-C-Methyl Modified Nucleoside Analogs in Antiviral Development
Compound Name | Modification | Target Virus | Key Properties/Outcome | Clinical Status |
---|---|---|---|---|
2′-C-methyl-cytidine | 2′-β-methyl ribose | BVDV/HCV | Proof-of-concept RdRp inhibition; poor oral bioavailability | Preclinical |
Valopicitabine (NM283) | 3′-O-L-valine ester of 2′-C-methyl-cytidine | HCV | Improved oral bioavailability; GI toxicity | Phase II (Discontinued) |
PSI-6130 | 2′-fluoro-2′-C-methyl-cytidine | HCV | Dual metabolism to active cytidine/uridine triphosphates | Preclinical |
Mericitabine (RG7128) | 3′,5′-di-O-isobutyrate ester of PSI-6130 | HCV | Potent pan-genotypic activity; good tolerability | Phase II |
Sofosbuvir (GS-7977) | Phosphoramidate prodrug of 2′-fluoro-2′-C-methyl-uridine | HCV | High SVR rates; pan-genotypic; high barrier to resistance | FDA Approved (2013) |
2′-C-methyl-5-fluorouridine | 2′-β-methyl ribose + 5-fluorouracil | HCV/Cancer | Dual antiviral/antitumor potential; chain termination & TS inhibition | Research Compound |
5-Fluorouracil (5-FU), discovered in 1957, established the foundation for antimetabolite cancer therapy. Its primary mechanisms involve thymidylate synthase (TS) inhibition and misincorporation into RNA and DNA. Conversion to fluorodeoxyuridine monophosphate (FdUMP) forms a stable ternary complex with TS and the folate cofactor 5,10-methylenetetrahydrofolate (CH2THF), depleting thymidine monophosphate (dTMP) pools essential for DNA synthesis [1]. Concurrently, 5-FU metabolites (5-fluorouridine triphosphate, FUTP; fluorodeoxyuridine triphosphate, FdUTP) are incorporated into RNA and DNA, disrupting normal function. RNA misincorporation perturbs ribosomal RNA maturation, pre-mRNA splicing, and post-transcriptional modifications like pseudouridylation, contributing significantly to cytotoxicity [1] [5].
The clinical limitations of 5-FU—notably rapid catabolism by dihydropyrimidine dehydrogenase (DPD), short plasma half-life, and systemic toxicity—drove the development of prodrugs designed for improved stability, tumor targeting, and oral bioavailability. Three main strategies emerged:
The integration of the 5-fluorouracil base into novel scaffolds like 2'-C-methyl-5-fluorouridine represents a convergence of antiviral and anticancer design principles. This hybrid molecule retains the TS inhibitory and RNA misincorporation potential of 5-FU while incorporating the steric bulk of the 2′-C-methyl sugar. The latter modification is hypothesized to confer dual functionality: potential chain termination of viral RNA synthesis (leveraging the 2′-C-methyl mechanism) and disruption of cellular nucleic acid metabolism inherent to 5-FU [3] [7]. Preclinical evidence suggests enhanced cytotoxicity against liver, breast, pancreatic, and colon cancer cell lines compared to some traditional fluoropyrimidines [7].
Table 2: Evolution of Key 5-FU Prodrugs and Derivatives
Compound | Type/Components | Activation/Targeting Mechanism | Key Advantages |
---|---|---|---|
5-Fluorouracil (5-FU) | Parent compound | Direct metabolic activation (FdUMP, FUTP, FdUTP) | Broad spectrum activity |
Tegafur (FT) | 5-FU tetrahydrofuran prodrug | Hepatic CYP450 activation | Oral bioavailability |
UFT | Tegafur + Uracil (1:4) | Uracil inhibits DPD, enhancing 5-FU levels | Improved 5-FU bioavailability over FT alone |
Capecitabine | Triple prodrug (N⁴-pentyloxycarbonyl-5'-deoxy-5-fluorocytidine) | Sequential enzymes (Carboxylesterase → Cytidine deaminase → TP) → 5-FU | Tumor-selective activation via high TP activity |
Doxifluridine (5'-DFUR) | 5'-deoxy-5-fluorouridine | Thymidine phosphorylase (TP) → 5-FU | Tumor-targeted activation (high TP in tumors) |
S-1 | Tegafur + CDHP + Oxo (1:0.4:1) | CDHP inhibits systemic DPD; Oxo inhibits gut OPRT | Enhanced systemic 5-FU exposure + reduced GI toxicity |
2′-C-methyl-5-fluorouridine | 5-FU base + 2′-C-methyl sugar | Unknown precise activation; potential dual viral/cellular targeting | Hybrid antiviral/antitumor potential; novel mechanism |
The rational design of HCV-specific nucleoside analogs was inextricably linked to critical advancements in virology and molecular biology:
Table 3: Structural and Target Features of 2'-C-methyl-5-fluorouridine
Property | Detail | Significance |
---|---|---|
Chemical Name | 1-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-5-fluoropyrimidine-2,4-dione | Standard IUPAC nomenclature |
Synonyms | 2'-β-C-methyl-5-fluorouridine; 5-Fluoro-2'-C-methyluridine | Common identifiers in scientific literature |
Molecular Formula | C₁₀H₁₃FN₂O₆ | Defines elemental composition |
Molecular Weight | 276.22 g/mol | -- |
Key Structural Features | - 2'-β-C-methyl group on ribose - Fluorine atom at C5 position of uracil ring | - Imparts steric bulk for potential viral polymerase chain termination - Enables thymidylate synthase inhibition & RNA misincorporation (like 5-FU) |
Theoretical Targets | - HCV NS5B RNA-dependent RNA polymerase - Cellular thymidylate synthase (TS) - Cellular RNA/DNA polymerases | Dual antiviral (HCV) and anticancer potential |
Mechanism Hypothesis | 1. Antiviral: Incorporation by HCV NS5B followed by chain termination due to 2'-C-methyl group 2. Anticancer: TS inhibition & RNA/DNA misincorporation due to 5-fluorouracil moiety | Convergent mechanism leveraging both structural modifications |
Status | Research compound | Preclinical investigation stage |
The development of 2'-C-methyl-5-fluorouridine exemplifies the culmination of these historical pathways: the antiviral rationale of 2'-sugar modifications pioneered in HCV drug discovery, the established cytotoxic mechanisms of 5-fluorouracil derivatives honed over decades in oncology, and the sophisticated medicinal chemistry strategies applied to nucleoside analogs. While its clinical potential remains under investigation, this hybrid molecule serves as a testament to the evolving sophistication of nucleoside therapeutics targeting critical enzymes in viral replication and cellular proliferation [1] [7] [8].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1